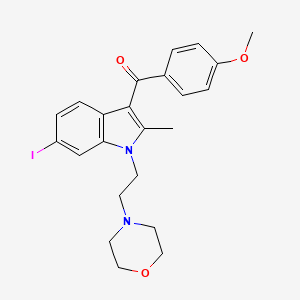

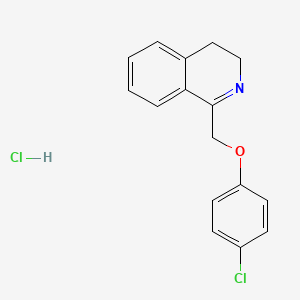

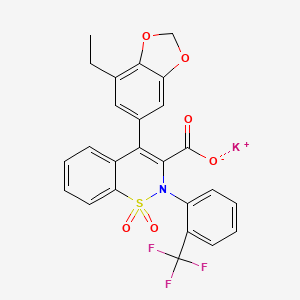

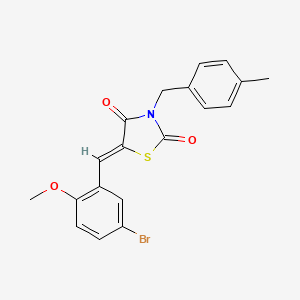

(5z)-5-(5-溴-2-甲氧基苄叉)-3-(4-甲基苄基)-1,3-噻唑烷-2,4-二酮

描述

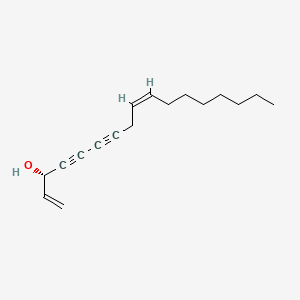

“(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione” is a complex organic compound. It appears to contain a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This group is often found in pharmaceuticals and biologically active compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 5-Bromo-2-Methoxybenzylidene and 4-Methylbenzyl halide with a 1,3-Thiazolidine-2,4-Dione under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure analysis would require more specific information such as spectroscopic data (NMR, IR, Mass spectrometry) or X-ray crystallography data.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing carbonyl groups on the thiazolidine-dione ring and the electron-donating methoxy group on the benzylidene ring.Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.科学研究应用

缓蚀

已研究了噻唑烷二酮,包括与 (5z)-5-(5-溴-2-甲氧基苄叉)-3-(4-甲基苄基)-1,3-噻唑烷-2,4-二酮 结构相关的化合物,在缓蚀中的有效性。这些化合物在增强酸性溶液中碳钢的耐腐蚀性方面显示出显着的潜力。其机理涉及分子粘附在金属表面,从而减少腐蚀反应 (Chaouiki et al., 2022).

光动力疗法应用

已合成和表征了 (5z)-5-(5-溴-2-甲氧基苄叉)-3-(4-甲基苄基)-1,3-噻唑烷-2,4-二酮 的某些衍生物,以了解其在光动力疗法中的潜力,尤其是在癌症治疗中。这些化合物,包括锌酞菁衍生物,表现出高单线态氧量子产率,并且作为 II 型光敏剂很有前景 (Pişkin et al., 2020).

抗菌性能

与本化合物在结构上相似的各种 5-芳叉-噻唑烷-2,4-二酮衍生物已证明具有抗菌活性。发现这些化合物对革兰氏阳性和革兰氏阴性细菌的病原菌株有效,并且还表现出抗真菌活性 (Stana et al., 2014).

抗癌活性

已合成 5-(4-甲氧基苄叉)噻唑烷-2,4-二酮 的衍生物并评估了其对各种癌细胞系的抗癌活性。这些化合物对血管内皮生长因子受体-2 (VEGFR-2) 表现出显着的抑制活性,表明它们在癌症治疗中的潜力 (El-Adl et al., 2020).

线虫剂

已合成与本化合物在结构上相关的 novel 亚甲基双噻唑烷酮衍生物,并将其评估为潜在的线虫剂。这些化合物在控制线虫害虫的农业应用中显示出前景 (Srinivas et al., 2008).

安全和危害

Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.

未来方向

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and fully characterizing its physical and chemical properties.

Please note that this is a general analysis based on the structure of the compound and does not include specific information from the literature. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.

属性

IUPAC Name |

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLZLORVKZAHOH-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。